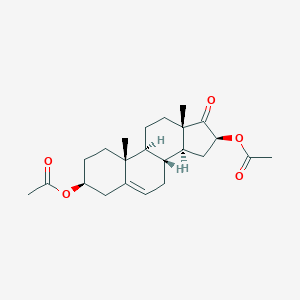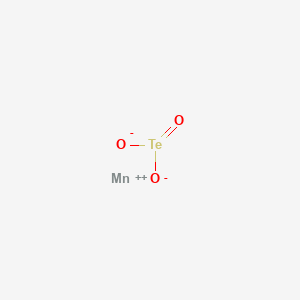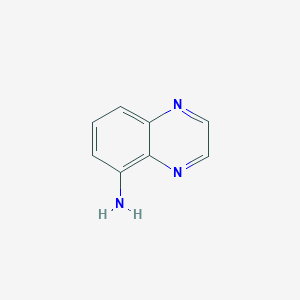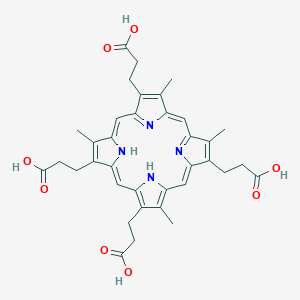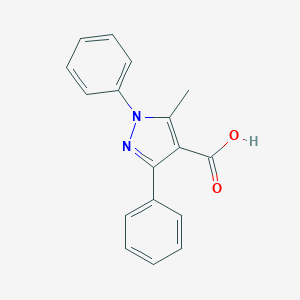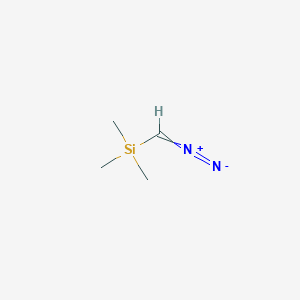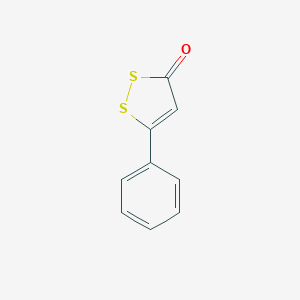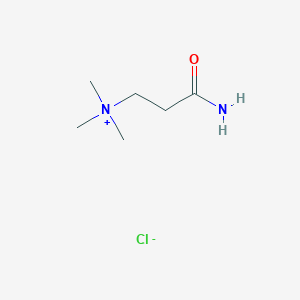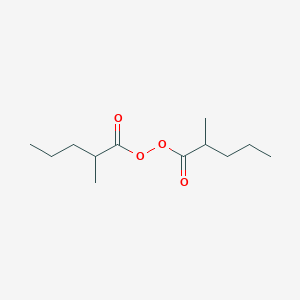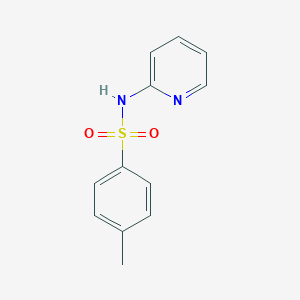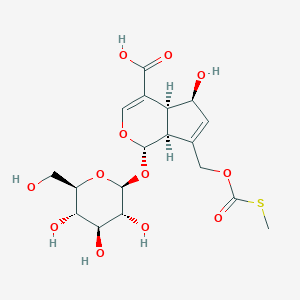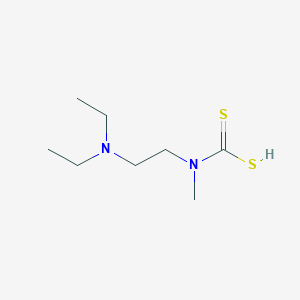![molecular formula C12H12NPS B103632 [Amino(phenyl)phosphinothioyl]benzene CAS No. 17366-80-2](/img/structure/B103632.png)
[Amino(phenyl)phosphinothioyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Amino(phenyl)phosphinothioyl]benzene (APPTB) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a phosphine-thioether ligand that can form metal complexes, making it useful in catalysis and other chemical reactions. In
Applications De Recherche Scientifique
[Amino(phenyl)phosphinothioyl]benzene has been studied for its potential applications in a variety of scientific research areas, including catalysis, materials science, and medicinal chemistry. It can form metal complexes with a variety of transition metals, making it useful in catalytic reactions such as cross-coupling and hydrogenation. [Amino(phenyl)phosphinothioyl]benzene has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In medicinal chemistry, [Amino(phenyl)phosphinothioyl]benzene has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of enzymes involved in DNA replication.
Mécanisme D'action
The mechanism of action of [Amino(phenyl)phosphinothioyl]benzene varies depending on its application. In catalysis, it acts as a ligand to facilitate the reaction between a metal catalyst and a substrate. In materials science, it can form coordination bonds with metal ions to create MOFs with specific properties. In medicinal chemistry, it has been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
[Amino(phenyl)phosphinothioyl]benzene has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research. However, its effects on human health are not yet fully understood. In medicinal chemistry studies, it has been shown to have anticancer activity, but further research is needed to determine its potential side effects and optimal dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [Amino(phenyl)phosphinothioyl]benzene in lab experiments is its ability to form metal complexes with a variety of transition metals, making it useful in a wide range of applications. However, its low yield and purity can make it difficult to work with, and its potential toxicity requires careful handling.
Orientations Futures
There are many potential future directions for research on [Amino(phenyl)phosphinothioyl]benzene. One area of interest is in the development of new catalysts for organic synthesis, using [Amino(phenyl)phosphinothioyl]benzene as a ligand. Another potential application is in the synthesis of new MOFs with specific properties, such as improved gas storage and separation. In medicinal chemistry, further research is needed to determine the optimal dosing and potential side effects of [Amino(phenyl)phosphinothioyl]benzene as an anticancer agent. Overall, [Amino(phenyl)phosphinothioyl]benzene is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of [Amino(phenyl)phosphinothioyl]benzene involves the reaction of phenylphosphine with sulfur to form phenylphosphine sulfide, which is then treated with chloroacetic acid and ammonia to produce the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Propriétés
Numéro CAS |
17366-80-2 |
|---|---|
Nom du produit |
[Amino(phenyl)phosphinothioyl]benzene |
Formule moléculaire |
C12H12NPS |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
[amino(phenyl)phosphinothioyl]benzene |
InChI |
InChI=1S/C12H12NPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15) |
Clé InChI |
DUAHLEGVGGUOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Synonymes |
Diphenyl(amino)phosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



